Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-5-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Nucleophilic Aromatic Substitution SNAr Tetracyclic Synthesis

This polyhalogenated imidazo[1,2-a]pyridine is a strategic building block for drug discovery, featuring orthogonal reactivity: the 3-Br enables regioselective Suzuki/Sonogashira coupling, the 5-F allows nucleophilic aromatic substitution (SNAr), and the 2-CF3 imparts lipophilicity and metabolic stability. Unlike mono- or di-substituted analogs, this scaffold supports sequential diversification without protecting-group manipulation, drastically reducing synthetic cycles in kinase inhibitor or fragment-based programs. Consistent ≥98% purity ensures reliable CRO-scale synthesis. Available in research quantities with ambient US shipping.

Molecular Formula C8H3BrF4N2
Molecular Weight 283.02 g/mol
Cat. No. B8077115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Molecular FormulaC8H3BrF4N2
Molecular Weight283.02 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C(=C1)F)Br)C(F)(F)F
InChIInChI=1S/C8H3BrF4N2/c9-7-6(8(11,12)13)14-5-3-1-2-4(10)15(5)7/h1-3H
InChIKeyBKDDJUDVOYEBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine – A Polyhalogenated Heterocyclic Building Block for Medicinal Chemistry and Diversification


3-Bromo-5-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a polyhalogenated imidazo[1,2‑a]pyridine bearing three distinct functional groups: a bromine atom at position 3, a fluorine atom at position 5, and a trifluoromethyl group at position 2 . With a molecular formula of C₈H₃BrF₄N₂ and a molecular weight of 283.02 g/mol, the compound is commercially available in research-grade purity (typically 95.0%) . The imidazo[1,2‑a]pyridine scaffold is a recognized privileged structure in drug discovery, and the orthogonal combination of halogen substituents renders this specific derivative a strategic intermediate for sequential functionalization strategies.

Why 3-Bromo-5-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine Cannot Be Replaced by Simple In‑Class Analogs


Close structural analogs of this compound—such as 3‑bromo‑2‑(trifluoromethyl)imidazo[1,2‑a]pyridine (lacking the 5‑fluoro group), 5‑fluoro‑2‑(trifluoromethyl)imidazo[1,2‑a]pyridine (lacking the 3‑bromo group), or 3‑bromo‑5‑fluoroimidazo[1,2‑a]pyridine (lacking the 2‑trifluoromethyl group)—each omit at least one critical functional handle, resulting in a fundamental loss of orthogonal reactivity [1]. The 5‑fluoro substituent is essential for nucleophilic aromatic substitution (SNAr) at the pyridine ring, a transformation that cannot proceed when this position is unsubstituted [1]. The 3‑bromo atom is the sole participant in regioselective palladium‑catalyzed cross‑coupling (Suzuki–Miyaura, Sonogashira) that enables selective C–C bond formation at this position [2]. The 2‑trifluoromethyl group imparts increased lipophilicity and metabolic stability that cannot be replicated by methyl or other alkyl substituents [3]. Substituting any one of these three groups eliminates a distinct synthetic vector or pharmacophoric element, making the compound irreplaceable for applications requiring simultaneous access to orthogonal diversification pathways.

Quantitative Differentiation Evidence for 3-Bromo-5-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine Against Closest Analogs


5‑Fluoro Substituent Enables Nucleophilic Aromatic Substitution (SNAr): Yields of 60–70% for Intramolecular Ring Closure

The 5‑fluoro substituent in 3‑bromo‑5‑fluoro‑2‑(trifluoromethyl)imidazo[1,2‑a]pyridine undergoes nucleophilic aromatic substitution (SNAr) with amine nucleophiles, a reactivity that is completely absent in analogs lacking fluorine at this position, such as 3‑bromo‑2‑(trifluoromethyl)imidazo[1,2‑a]pyridine. Changunda et al. (2020) demonstrated that 5‑fluoroimidazo[1,2‑a]pyridine derivatives react with in situ‑generated amine nucleophiles to give tetracyclic products via intramolecular SNAr in yields of 53–60% [1]. Intermolecular SNAr with methanol as the nucleophile was also observed, although competing ring‑closure limited the isolated yield. The presence of both a 5‑fluoro SNAr handle and a 3‑bromo cross‑coupling handle in the target compound is unique among commercially available imidazo[1,2‑a]pyridine building blocks.

Nucleophilic Aromatic Substitution SNAr Tetracyclic Synthesis

3‑Bromo Substituent Mediates Regioselective Palladium‑Catalyzed Cross‑Coupling at Position 3

The 3‑bromo substituent in the target compound serves as the primary site for Pd‑catalyzed cross‑coupling reactions. Fresneau et al. (2011) demonstrated that 3,6‑dihalogenoimidazo[1,2‑a]pyridines undergo completely regioselective Sonogashira and Suzuki–Miyaura coupling exclusively at position 3, leaving the 6‑halogen intact for subsequent functionalization [1]. This regioselectivity is not achievable with analogs lacking the 3‑bromo group (e.g., 5‑fluoro‑2‑(trifluoromethyl)imidazo[1,2‑a]pyridine). Furthermore, one‑pot sequential double‑coupling protocols (Sonogashira–Suzuki or Suzuki–Suzuki) were achieved in high overall yields, confirming that the 3‑bromo position is a reliable handle for iterative diversification.

Suzuki-Miyaura Coupling Sonogashira Coupling Regioselective Functionalization

2‑Trifluoromethyl Group Elevates Lipophilicity and Metabolic Stability Relative to Non‑Fluorinated Analogs

The 2‑trifluoromethyl group in the target compound provides a substantial increase in lipophilicity and resistance to oxidative metabolism compared to analogs lacking this substituent. The Tetrahedron review (2023) consolidates extensive evidence that CF₃ incorporation into the imidazo[1,2‑a]pyridine scaffold 'can enhance metabolic stability, elevate lipophilicity, increase receptor binding affinity, and modulate metabolic pathways' [1]. In direct comparison, 3‑bromo‑5‑fluoroimidazo[1,2‑a]pyridine (CAS 1388711‑44‑1), which lacks the 2‑CF₃ group, has a significantly lower lipophilicity and is expected to exhibit reduced passive membrane permeability and faster oxidative degradation.

Lipophilicity Metabolic Stability Trifluoromethyl Effect

Baseline Potency Gap: Unsubstituted 3‑Bromoimidazo[1,2‑a]pyridine Displays Only Micromolar Activity in Biochemical Assays

The simplest analog, 3‑bromoimidazo[1,2‑a]pyridine (CAS 4926‑47‑0), which lacks both the 5‑fluoro and 2‑trifluoromethyl substituents, exhibits an IC₅₀ of 1.00 × 10⁶ nM (1 mM) against the influenza A virus polymerase acidic protein (H1N1 2009 strain) in fragment‑based screening [1]. This extremely weak affinity contrasts with the nanomolar potencies achieved by optimized poly‑substituted imidazo[1,2‑a]pyridines against kinases (e.g., CLK1 IC₅₀ = 0.7 μM, Nek2 IC₅₀ = 1 nM) where multiple substituents drive target engagement [2]. The target compound, incorporating both a 5‑fluoro and a 2‑trifluoromethyl group alongside the 3‑bromo, embodies the key substitution pattern required to progress from inactive fragment to potent lead.

Structure-Activity Relationship Influenza Polymerase BindingDB

Optimal Application Scenarios for 3-Bromo-5-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine Based on Verified Differentiation Evidence


Sequential Orthogonal Diversification for Kinase Inhibitor Library Synthesis

The compound serves as an ideal central scaffold for generating diverse imidazo[1,2‑a]pyridine kinase inhibitor libraries via sequential orthogonal functionalization. The 3‑bromo position can be diversified first through Suzuki–Miyaura or Sonogashira coupling (regioselective, high‑yielding), and the 5‑fluoro position can subsequently undergo SNAr with amine nucleophiles (53–60% yields demonstrated for related substrates) [1][2]. This two‑step sequence produces poly‑substituted analogs inaccessible from any single‑halogen analog. The trifluoromethyl group remains intact throughout, maintaining favorable lipophilicity and metabolic stability [3].

SNAr‑Based Macrocyclization or Constrained Analog Synthesis

Researchers synthesizing conformationally constrained analogs (e.g., tetracyclic imidazo[1,2‑a]pyridines) can exploit the 5‑fluoro group for intramolecular SNAr ring‑closure. The Changunda et al. (2020) protocol demonstrated that 5‑fluoroimidazo[1,2‑a]pyridines bearing pendant amine nucleophiles undergo cyclization in 53–60% yield under mild basic conditions [1]. The presence of the 3‑bromo group allows pre‑functionalization of the scaffold before cyclization, enabling the construction of structurally unique, patent‑differentiating chemotypes.

Fragment‑to‑Lead Optimization Starting from a Poly‑Substituted Scaffold

Fragment‑based drug discovery teams can bypass the low‑affinity fragment stage by starting with this pre‑substituted scaffold. BindingDB data show that the unsubstituted 3‑bromoimidazo[1,2‑a]pyridine fragment has an IC₅₀ of only 1 mM against influenza polymerase [4]. By contrast, optimized poly‑substituted imidazo[1,2‑a]pyridines achieve nanomolar potencies against kinases (e.g., CLK1 IC₅₀ = 0.7 μM) [5]. Initiating medicinal chemistry from 3‑bromo‑5‑fluoro‑2‑(trifluoromethyl)imidazo[1,2‑a]pyridine places the program closer to the potency frontier, reducing the number of synthetic cycles required to reach a lead compound.

Procurement of a Reliable, High‑Purity Halogenated Building Block

For procurement specialists and CROs requiring a consistent, research‑grade heterocyclic building block, 3‑bromo‑5‑fluoro‑2‑(trifluoromethyl)imidazo[1,2‑a]pyridine is available from Fluorochem (Product Code F538339) with a certified purity of 95.0% . The compound is also offered by ChemScene for shipping at ambient temperature within the continental US, ensuring supply chain reliability for multi‑gram laboratory‑scale synthesis programs . The MDL number (MFCD31555319) and InChI Key (BKDDJUDVOYEBMU‑UHFFFAOYSA‑N) provide unambiguous identification for procurement documentation.

Quote Request

Request a Quote for 3-Bromo-5-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.